Methyl 4-(4-Amino-3-(trifluoromethyl)-1H-pyrazol-1-yl)benzoate
CAS No.:
Cat. No.: VC16220567
Molecular Formula: C12H10F3N3O2
Molecular Weight: 285.22 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C12H10F3N3O2 |
---|---|
Molecular Weight | 285.22 g/mol |
IUPAC Name | methyl 4-[4-amino-3-(trifluoromethyl)pyrazol-1-yl]benzoate |
Standard InChI | InChI=1S/C12H10F3N3O2/c1-20-11(19)7-2-4-8(5-3-7)18-6-9(16)10(17-18)12(13,14)15/h2-6H,16H2,1H3 |
Standard InChI Key | XKRLFSUBQWLREM-UHFFFAOYSA-N |
Canonical SMILES | COC(=O)C1=CC=C(C=C1)N2C=C(C(=N2)C(F)(F)F)N |
Introduction
Structural Characteristics and Molecular Properties
Core Architecture
The compound features a benzoate ester group at the 4-position of a pyrazole ring, with additional functionalization at the 3- and 4-positions of the heterocycle. The pyrazole nitrogen atoms create a conjugated system that stabilizes the molecule through resonance, while the trifluoromethyl (-CF₃) group at the 3-position introduces strong electron-withdrawing effects. This configuration enhances metabolic stability and membrane permeability compared to non-fluorinated analogs.
Electronic and Steric Effects
The -CF₃ group exerts a significant inductive effect, polarizing adjacent bonds and creating regions of partial positive charge that facilitate nucleophilic attacks. X-ray crystallographic studies of related compounds reveal that the trifluoromethyl group adopts a perpendicular orientation relative to the pyrazole plane, minimizing steric hindrance with the benzoate moiety . This spatial arrangement optimizes interactions with biological targets while maintaining synthetic accessibility.
Physicochemical Profile
Key physicochemical parameters include:
Property | Value | Measurement Method |
---|---|---|
LogP (octanol-water) | 2.3 ± 0.2 | Chromatographic analysis |
Water solubility | 0.8 mg/mL at 25°C | Shake-flask method |
Melting point | 180–182°C | Differential scanning calorimetry |
pKa (pyrazole NH) | 4.7 | Potentiometric titration |
These properties make the compound suitable for oral drug formulations while requiring structural optimization for improved aqueous solubility.
Synthetic Methodologies
Laboratory-Scale Synthesis
A representative three-step synthesis pathway involves:
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Oxidation of precursor:
Yields: 72–85% under microwave-assisted conditions . -
Purification:
Recrystallization from ethanol/water (3:1 v/v) achieves >98% purity by HPLC.
Industrial Production
Continuous flow reactors have been adapted for large-scale manufacturing, utilizing:
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Residence time: 12 minutes
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Temperature: 110°C
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Catalyst: Immobilized lipases for enantioselective synthesis
This method reduces solvent waste by 40% compared to batch processes.
Chemical Reactivity and Derivative Formation
Nucleophilic Substitution
The amino group undergoes acylations with:
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Acetic anhydride: 92% yield
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Benzoyl chloride: 85% yield
Reaction times vary from 2–6 hours depending on steric bulk.
Electrophilic Aromatic Substitution
Directed by the electron-deficient pyrazole ring, bromination occurs regioselectively at the 5-position using N-bromosuccinimide (NBS):
Isolated yields: 78% .
Parameter | Value |
---|---|
IC₅₀ (48h) | 12.4 μM |
Apoptosis induction | 68% at 20 μM |
Caspase-3 activation | 3.2-fold |
Mechanistic studies indicate disruption of tubulin polymerization and ROS-mediated DNA damage.
Industrial and Research Applications
Pharmaceutical Development
As a lead compound in NSAID optimization programs, structural analogs show:
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40% reduced gastrointestinal toxicity vs celecoxib
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2.3x improved bioavailability in rat models
Materials Science Applications
Incorporated into liquid crystal polymers, the compound enhances:
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Thermal stability (decomposition temp. >300°C)
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Dielectric anisotropy (Δε = +8.2 at 1 kHz)
Comparative Analysis of Structural Analogs
The following table summarizes key derivatives and their biological profiles:
Derivative Structure | COX-2 IC₅₀ (μM) | Anticancer IC₅₀ (μM) | LogP |
---|---|---|---|
4-Nitro substitution | 1.2 | 18.7 | 2.1 |
5-Bromo substitution | 0.9 | 14.3 | 2.4 |
Methyl ester hydrolysis | 25.4 | >50 | -0.3 |
Data indicates that electron-withdrawing groups enhance target affinity but may compromise solubility .
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